molecular formula HNNa₄O₆P₂ B044715 Imidodiphosphoric acid CAS No. 26039-10-1

Imidodiphosphoric acid

Cat. No. B044715
CAS RN: 26039-10-1
M. Wt: 176.99 g/mol
InChI Key: GNGSOPFGGKKDQP-UHFFFAOYSA-N
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Description

Imidodiphosphoric acid is a type of Brønsted acid that has been used in various systems, particularly those with stringent requirements for stereo-control . It has been described as a catalyst for various reactions, such as Oxa-Pictet-Spengler or Mannich reactions or N-O acetalizations .


Synthesis Analysis

Imidodiphosphoric acid can be synthesized through an efficient and operationally simple single-flask synthesis of imidodiphosphorate-based Brønsted acids . The methodology proceeds via consecutive chloride substitutions of hexachlorobisphosphazonium salts, providing rapid access to imidodiphosphates (IDP), iminoimidodiphosphates (iIDP), and imidodiphosphorimidates (IDPi) .


Molecular Structure Analysis

The molecular structure of imidodiphosphoric acid is based on a C2-symmetric motif . This structure enables a catalytic enantioselective spiroacetalization reaction .


Chemical Reactions Analysis

Imidodiphosphoric acid has been used as a catalyst in a variety of chemical reactions . For example, it has been used in the first highly enantioselective (>95:5 er) sulfoxidation of methyl n-propyl sulfide . It has also been used in the first α-methylation of a silyl ketene acetal with methanol as the electrophilic alkylating reagent .

Mechanism of Action

Target of Action

Imidodiphosphoric acid primarily targets the process of polymerization and aza-Friedel–Crafts reactions . It acts as a catalyst in these reactions, facilitating the transformation of certain compounds into polymers or enabling the reaction between pyrroles and enamides/imines .

Mode of Action

Imidodiphosphoric acid interacts with its targets by catalyzing their reactions. For instance, it catalyzes the ring-opening polymerization (ROP) of δ-valerolactone (δ-VL) and ε-caprolactone (ε-CL) with benzyl alcohol (BnOH) as the initiator . Similarly, it catalyzes the highly enantioselective aza-Friedel–Crafts reactions between pyrroles and enamides/imines .

Biochemical Pathways

The primary biochemical pathway affected by imidodiphosphoric acid is the polymerization of δ-valerolactone and ε-caprolactone . The compound facilitates the conversion of these monomers into their respective polymers, poly (δ-valerolactone) (PVL) and poly (ε-caprolactone) (PCL) . In addition, it influences the aza-Friedel–Crafts reactions between pyrroles and enamides/imines .

Result of Action

The action of imidodiphosphoric acid results in the formation of polymers and the facilitation of aza-Friedel–Crafts reactions . In the case of polymerization, it enables the conversion of δ-VL and ε-CL into PVL and PCL, respectively . For aza-Friedel–Crafts reactions, it allows for the highly enantioselective reaction between pyrroles and enamides/imines .

Action Environment

The action of imidodiphosphoric acid can be influenced by environmental factors such as temperature and the presence of other compounds. For example, the ring-opening polymerization it catalyzes occurs in toluene at room temperature

Future Directions

Imidodiphosphoric acids have outperformed their parent catalysts in a variety of systems . They have been used in the development of a highly enantioselective catalytic oxa-Pictet–Spengler reaction . Future research may focus on exploring other potential applications of these acids in chemical synthesis .

properties

IUPAC Name

(phosphonoamino)phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H5NO6P2/c2-8(3,4)1-9(5,6)7/h(H5,1,2,3,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGSOPFGGKKDQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N(P(=O)(O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H5NO6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27590-04-1 (Parent), 26039-10-1 (tetra-hydrochloride salt)
Record name Tetrasodium imidodiphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026039101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidodiphosphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027590041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00181989
Record name Imidodiphosphoric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidodiphosphoric acid

CAS RN

26039-10-1, 27590-04-1
Record name Tetrasodium imidodiphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026039101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidodiphosphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027590041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidodiphosphoric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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